molecular formula C11H12O6 B1307171 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid CAS No. 3809-00-5

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

Cat. No. B1307171
CAS RN: 3809-00-5
M. Wt: 240.21 g/mol
InChI Key: NOUUHGZLGUYQON-UHFFFAOYSA-N
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Description

Carboxymethyl compounds are often used in the synthesis of a variety of products, including pharmaceuticals and polymers . They contain a carboxymethyl group (-CH2-COOH), which is a carboxylic acid substituent attached to a methylene bridge. This group can react with a variety of other chemical species, making it useful in many different chemical reactions .


Synthesis Analysis

Carboxymethylation is a common process used to modify natural polymers, such as cellulose . This process typically involves the reaction of the polymer with monochloroacetic acid in the presence of a strong base, such as sodium hydroxide . The resulting carboxymethylated polymer can have different properties depending on the degree of substitution of the carboxymethyl groups .


Molecular Structure Analysis

The molecular structure of carboxymethyl compounds can be determined using a variety of techniques, including Fourier transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) . FTIR can be used to identify the presence of carboxyl groups, while XRD can provide information about the crystalline structure of the compound .


Chemical Reactions Analysis

Carboxymethyl compounds can participate in a variety of chemical reactions, due to the reactivity of the carboxyl group . For example, they can react with amines to form amides, or with alcohols to form esters .


Physical And Chemical Properties Analysis

Carboxymethyl compounds typically exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They also tend to be soluble in water, due to the presence of the polar carboxyl group .

Scientific Research Applications

Polymorphic Forms

  • Crystalline Polymorphism : Research on similar compounds, like 2,6-dimethoxybenzoic acid, reveals the existence of different crystalline forms, which can impact material properties and reactivity. Such polymorphs are characterized by various conformations and molecular interactions, leading to diverse applications in material science and pharmaceuticals (Portalone, 2011).

Molecular Structure and Interactions

  • Structural Analysis : Studies on similar dimethoxybenzoic acids show that their molecular structures are influenced by steric interactions. These compounds exhibit nearly planar structures, where the methyl and carboxylic groups lie out of the molecular plane. Understanding these structural aspects is crucial for applications in chemistry and materials science (Barich, Zell, Powell, & Munson, 2004).

Chemical Reactions and Pathways

  • Decarboxylation Mechanisms : Research on 2,4-dimethoxybenzoic acid, a related compound, provides insights into acid-catalyzed decarboxylation mechanisms, which are essential for understanding chemical synthesis and degradation processes. These studies are significant in the field of organic chemistry and reaction engineering (Howe, Vandersteen, & Kluger, 2016).

Material Science Applications

  • Functionalization of Activated Carbon : The chemical grafting of similar compounds like 2-amino-4,5-dimethoxybenzoic acid on activated carbon demonstrates the potential of such acids in enhancing material properties. This application is relevant in developing advanced materials with specific electrochemical properties (Lebègue, Brousse, Crosnier, Gaubicher, & Cougnon, 2012).

Synthesis and Chemical Transformations

  • Synthetic Methods : Research on 2,3-dihydroxybenzoic acid, synthesized from similar compounds like 2,3-dimethoxybenzoic acid, highlights various synthetic routes and transformations applicable in pharmaceutical and chemical industries (Sundaram, 1981).

Antifungal Applications

  • Antifungal Properties : Studies on 2,5-dimethoxybenzoic acid demonstrate its effectiveness in controlling fungal pathogens in agriculture, particularly in post-harvest treatments. This indicates potential antifungal applications of similar compounds in agricultural sciences (Lattanzio, Venere, Linsalata, Lima, Ippolito, & Salerno, 1996).

Mechanism of Action

The mechanism of action of carboxymethyl compounds can vary depending on their specific structure and the context in which they are used . For example, carboxymethyl chitosan has been shown to inhibit bacterial biofilms through aggregation mechanism and charge neutralization .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with carboxymethyl compounds depend on their specific structure and the conditions under which they are used . It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Carboxymethyl compounds have potential for a wide range of applications. For example, carboxymethyl cellulose has been used to prepare hydrogels with potential for biomedical applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving the properties of these compounds .

properties

IUPAC Name

2-(carboxymethyl)-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUHGZLGUYQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391294
Record name 2-(carboxymethyl)-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

CAS RN

3809-00-5
Record name 2-(carboxymethyl)-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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